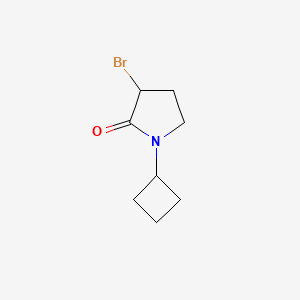

3-Bromo-1-cyclobutylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

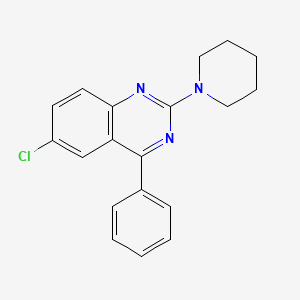

The compound "3-Bromo-1-cyclobutylpyrrolidin-2-one" is a brominated pyrrolidine derivative with a cyclobutyl group attached to the nitrogen atom. Pyrrolidines are five-membered heterocyclic compounds containing a nitrogen atom, and the presence of a bromine atom and a cyclobutyl group suggests potential for interesting chemical reactivity and applications in synthesis .

Synthesis Analysis

The synthesis of related 2-substituted 3-bromopyrrolidines has been achieved through an enantioselective bromoaminocyclization of olefinic amides catalyzed by amino-thiocarbamate. This method provides a pathway to generate pyrrolidine derivatives, which can be further transformed into other useful building blocks, such as dihydropyrroles and substituted pyrrolidines .

Molecular Structure Analysis

While the specific molecular structure of "this compound" is not directly discussed in the provided papers, related compounds have been characterized using X-ray diffraction, revealing intermolecular interactions such as hydrogen bonds and π interactions. These interactions are crucial for the stability of the crystal packing in these compounds .

Chemical Reactions Analysis

The reactivity of brominated compounds is often explored in the context of further functionalization. For instance, bromoacetylenes are known to undergo cycloaddition reactions, which can be a relevant consideration for the reactivity of brominated pyrrolidines . Additionally, the bromination of cyclopentenones has been studied, indicating that bromine can be introduced at various positions depending on the reaction conditions, which could be analogous to the reactivity of "this compound" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely include typical characteristics of brominated heterocycles, such as relatively high density and polarizability due to the presence of bromine. The compound's solubility, boiling point, and stability would be influenced by the bromine and cyclobutyl group. The presence of the bromine atom would also make it a potential electrophile for further chemical reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study by Cvetković et al. (2019) synthesized a series of 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, which included compounds similar to 3-Bromo-1-cyclobutylpyrrolidin-2-one. These compounds showed promising antifungal activities against several test fungi, indicating their potential as novel fungicides (Cvetković et al., 2019).

Chemical Transformations and Reactions

Krinitskaya (1997) investigated the transformations of 3-bromo-2,2,6,6-tetramethyl-4-piperidinone and its derivatives under the conditions of the Favorsky rearrangement, which could have implications for the synthesis and applications of related bromopyrrolidine compounds (Krinitskaya, 1997).

Application in Synthesis of Pyrroles

Muchowski and Naef (1984) described the use of 3-bromo-1-(triissopropylsilyl)pyrroles, a compound related to this compound, in the synthesis of various 3-substituted pyrroles. This demonstrates the utility of bromopyrrolidines in the synthesis of complex organic molecules (Muchowski & Naef, 1984).

Anticancer Potential

Research by Pichla et al. (2019) showed that 3-bromopyruvate, a compound structurally similar to this compound, exhibited significant cytotoxicity against metastatic prostate cancer cell lines, indicating its potential in cancer treatment (Pichla et al., 2019).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely. The SDS for 3-Bromo-1-cyclobutylpyrrolidin-2-one indicates that it has a GHS07 pictogram and a warning signal word . More specific hazard statements and precautionary statements were not found in the available resources .

Eigenschaften

IUPAC Name |

3-bromo-1-cyclobutylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO/c9-7-4-5-10(8(7)11)6-2-1-3-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHXJUILJIYNTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2526631.png)

![5-Chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2526634.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2526637.png)

![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526638.png)

![tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate](/img/structure/B2526639.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526650.png)

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2526652.png)

![N-cyclohexyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2526654.png)